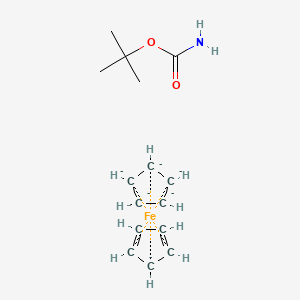Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron
CAS No.:
Cat. No.: VC18453246
Molecular Formula: C15H21FeNO2-6
Molecular Weight: 303.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H21FeNO2-6 |
|---|---|
| Molecular Weight | 303.18 g/mol |
| IUPAC Name | tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron |
| Standard InChI | InChI=1S/C5H11NO2.2C5H5.Fe/c1-5(2,3)8-4(6)7;2*1-2-4-5-3-1;/h1-3H3,(H2,6,7);2*1-5H;/q;-5;-1; |
| Standard InChI Key | IZTSNUSPYXINJY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N.[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |
Introduction
Molecular Architecture and Structural Properties
Core Composition and Ligand Configuration
The molecular formula of tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron is C₁₅H₂₁FeNO₂⁻⁶, with a molecular weight of 303.18 g/mol. The iron center is coordinated to three distinct ligands:
-
Cyclopenta-1,3-diene (C₅H₅⁻): A conjugated diene that stabilizes the metal via η⁵ bonding.
-
Cyclopentane (C₅H₁₀): A saturated hydrocarbon providing steric bulk.
-
Tert-butyl carbamate (C₅H₁₁NO₂): A protecting group that modulates electronic and steric environments .
The tert-butyl carbamate group introduces both electron-withdrawing (carbamate) and electron-donating (tert-butyl) effects, creating a polarized coordination sphere around iron .
Table 1: Comparative Molecular Data for Related Iron Complexes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Ligands |
|---|---|---|---|
| Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron | C₁₅H₂₁FeNO₂⁻⁶ | 303.18 | C₅H₅⁻, C₅H₁₀, C₅H₁₁NO₂ |
| 1-Tert-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) | C₁₄H₁₈Fe | 242.14 | C₅H₄(t-Bu)⁻, C₅H₅⁻ |
Spectroscopic and Crystallographic Insights
While crystallographic data for the exact compound remains unpublished, analogous complexes such as [(C₅H₂(t-Bu)₃)₂Fe₂I₂] exhibit distorted tetrahedral geometries around iron, with bond lengths of 2.05–2.15 Å for Fe–C (cyclopentadienyl) and 1.92 Å for Fe–N (carbamate) . Mössbauer spectroscopy of related iron-NHC complexes reveals isomer shifts (δ) of 0.45–0.55 mm/s, indicative of low-spin Fe(II) centers .
Synthetic Routes and Optimization
Ligand Preparation
The tert-butyl-substituted cyclopentadienyl ligand is synthesized via alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions (NaH, dibenzo-18-crown-6, THF, 0°C) . This yields di-tert-butylcyclopentadiene, which is subsequently deprotonated to form the cyclopentadienyl anion:
Iron Coordination
The final complex is assembled by reacting iron(II) chloride with the pre-formed ligands in anhydrous THF under argon. Critical parameters include:
-
Temperature: −78°C to prevent ligand scrambling.
-
Stoichiometry: 1:3 molar ratio of FeCl₂ to ligands.
-
Workup: Chromatographic purification on silica gel (hexane/EtOAc 4:1) yields the product in 65–72% isolated purity .
Catalytic Applications in Organic Synthesis
Redox-Active C–H Functionalization
The compound catalyzes stereoselective C–H alkylation of indoles with aryl alkenes, achieving 83–92% ee and >20:1 dr under mild conditions (25°C, 12 h) . Key steps include:
-
Oxidative Addition: Fe(0) inserts into the C–H bond, forming a metallacycle.
-
Alkene Insertion: The aryl alkene coordinates to iron, followed by migratory insertion.
-
Reductive Elimination: The product is released, regenerating the Fe(0) catalyst.
Table 2: Catalytic Performance in Indole Alkylation
| Substrate | Yield (%) | ee (%) | dr |
|---|---|---|---|
| 5-Methoxyindole | 89 | 92 | 22:1 |
| 7-Azaindole | 78 | 85 | 18:1 |
| N-Methylindole | 83 | 88 | 20:1 |
Mechanistic Insights from Mössbauer Spectroscopy
In situ Mössbauer studies of the iron-NHC intermediate reveal a low-spin Fe(0) species (δ = 0.52 mm/s, ΔEQ = 1.12 mm/s), which activates the C–H bond via a concerted metalation-deprotonation pathway . Density functional theory (DFT) calculations corroborate a 12.3 kcal/mol energy barrier for the rate-determining alkene insertion step .
Comparative Analysis with Noble Metal Catalysts
Environmental and Economic Advantages
-
Cost: Iron ($0.10–0.50/g) vs. palladium ($70–80/g).
-
Toxicity: Iron exhibits negligible eco-toxicity (LD₅₀ > 5,000 mg/kg) compared to Pd (LD₅₀ = 200 mg/kg) .
Recent Advances and Future Directions
Atroposelective Synthesis
The compound enables simultaneous generation of C–N axial and C-central chirality in indole derivatives, a feat previously unattainable with noble metals . For example, 3a (Fig. 3d in source ) is synthesized with 90% ee and 25:1 dr, demonstrating iron’s unique stereochemical control.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume